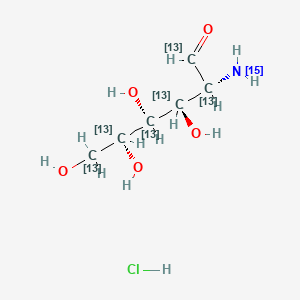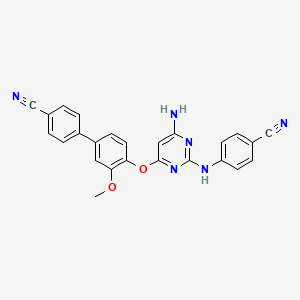
HIV-1 inhibitor-40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-40 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 life cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-40 typically starts with commercially available methyl isonipecotate. The synthetic route involves a four-step process, including the formation of intermediate compounds through various chemical reactions . The reaction conditions often involve the use of palladium-catalyzed α-arylation protocols and subsequent coupling sequences to install specific functional groups .
Industrial Production Methods
For industrial production, the preparation method is optimized to achieve high reaction yields and purity. This involves using intermediate crystalline forms in subsequent reactions to ensure the final product’s yield and purity are relatively high .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-40 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications .
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-40 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Helps in understanding the molecular interactions between the virus and host cells.
Medicine: Potential therapeutic agent for treating HIV-1 infections.
Industry: Used in the development of new antiviral drugs and formulations.
Mecanismo De Acción
HIV-1 inhibitor-40 exerts its effects by targeting the viral integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a critical step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby blocking the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds
Raltegravir: An integrase strand transfer inhibitor used in antiretroviral therapy.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high efficacy and low resistance profile.
Bictegravir: A newer integrase inhibitor with a favorable pharmacokinetic profile.
Cabotegravir: An injectable integrase inhibitor used for long-term treatment.
Uniqueness
HIV-1 inhibitor-40 is unique due to its novel chemical scaffold, which allows for chemical modifications to enhance its potency and selectivity. This makes it a promising candidate for future development of potent antiviral agents .
Propiedades
Fórmula molecular |
C25H18N6O2 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile |
InChI |
InChI=1S/C25H18N6O2/c1-32-22-12-19(18-6-2-16(14-26)3-7-18)8-11-21(22)33-24-13-23(28)30-25(31-24)29-20-9-4-17(15-27)5-10-20/h2-13H,1H3,(H3,28,29,30,31) |
Clave InChI |
GHLSNPLVYIWBNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)OC3=NC(=NC(=C3)N)NC4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


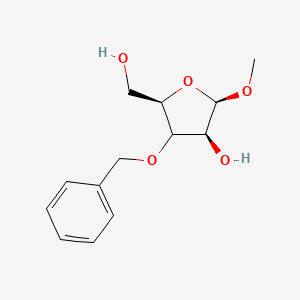
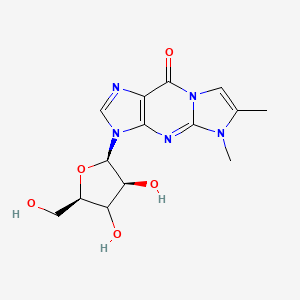
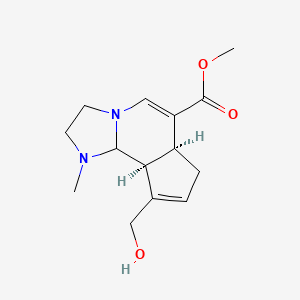
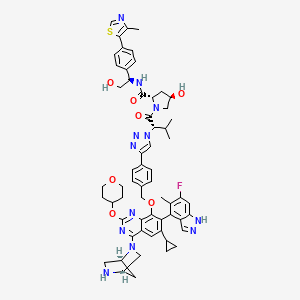




![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
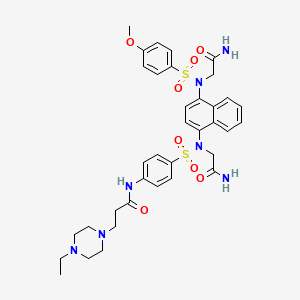
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
